molecular formula C8H14O4 B3256048 (3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone CAS No. 263164-11-0

(3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone

Cat. No.: B3256048
CAS No.: 263164-11-0
M. Wt: 174.19 g/mol
InChI Key: WAKZHTQDXDWBNA-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Gamma-Butyrolactones as Chiral Synthons in Advanced Organic Synthesis

Chiral gamma-butyrolactones are a critically important class of molecules in organic chemistry, widely recognized as versatile chiral synthons, or building blocks. nih.govresearchgate.net The gamma-butyrolactone (B3396035) ring is a five-membered lactone (a cyclic ester) that is a common structural motif in a vast number of natural products and biologically active compounds. researchgate.netresearchgate.netnih.gov Their significance stems from the inherent chirality and the presence of multiple functional groups that can be selectively manipulated to construct more complex molecular architectures. acs.org

Enantiomerically pure gamma-butyrolactones, such as the (S)-configured variants, are highly sought after for the synthesis of target molecules where specific stereochemistry is essential for biological activity. nih.govresearchgate.net They serve as starting materials for a diverse array of pharmaceuticals and other bioactive compounds. acs.org The development of efficient synthetic routes to access these chiral building blocks, including biocatalysis and asymmetric hydrogenation, has been a major focus of chemical research. nih.govresearchgate.netresearchgate.net The utility of these synthons is demonstrated by their application in the total synthesis of numerous important molecules.

Table 1: Examples of Bioactive Compounds Synthesized from Chiral Gamma-Butyrolactone Scaffolds

Target Compound Therapeutic Area / Function
Atorvastatin Cholesterol-lowering drug
Linezolid Antibiotic
L-Carnitine Essential for energy metabolism google.com
(R)-GABOB Neuroregulator google.com
S-Oxiracetam Brain metabolic accelerant google.comchemdad.com

Overview of the (3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone Structure and its Stereochemical Importance

This compound is a specific derivative of (S)-3-hydroxy-gamma-butyrolactone designed for use in multi-step synthetic sequences. Its structure consists of a central gamma-butyrolactone core, which is an oxolan-2-one ring. wikipedia.orgnist.gov The key feature of this molecule is the stereocenter at the C3 position of the lactone ring, which is fixed in the (S) configuration.

The hydroxyl group of the parent compound is masked by a 1-ethoxyethoxy (EE) group. This group functions as an acetal (B89532) protecting group, which is stable under basic and nucleophilic conditions but can be readily removed under mild acidic conditions to regenerate the free hydroxyl group. This protective strategy is fundamental in organic synthesis, as it prevents the reactive hydroxyl group from interfering with subsequent chemical transformations directed at other sites in the molecule.

The stereochemical importance of this compound is paramount. By providing the C3 stereocenter in a pre-defined (S) configuration, it allows for the direct transfer of this chirality into the final target molecule. This eliminates the need for costly and often inefficient chiral resolution or asymmetric synthesis steps later in the synthetic route. The integrity of this single stereocenter is crucial for ensuring the enantiomeric purity of the final product, which in turn dictates its pharmacological efficacy and specificity.

Table 2: Chemical Properties of this compound

Property Value
Chemical Name This compound chemicalbook.com
Synonyms 2(3H)-Furanone, 4-(1-ethoxyethoxy)dihydro-, (4S)- chemicalbook.com
CAS Number 263164-11-0 chemicalbook.com
Molecular Formula C8H14O4 chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-(1-ethoxyethoxy)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-10-6(2)12-7-4-8(9)11-5-7/h6-7H,3-5H2,1-2H3/t6?,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKZHTQDXDWBNA-MLWJPKLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C)O[C@H]1CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of 3s 3 1 Ethoxyethoxy Gamma Butyrolactone

Ring-Opening Reactions of the Lactone Core and Subsequent Functionalizations

The γ-butyrolactone ring is a five-membered lactone that, while relatively stable, can undergo ring-opening reactions under specific conditions to yield γ-hydroxybutyric acid derivatives. icm.edu.plwikipedia.org These reactions are fundamental for transforming the cyclic ester into linear structures amenable to further functionalization.

The primary methods for the ring-opening of (3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone are hydrolysis under basic or acidic conditions.

Basic Hydrolysis (Saponification) : Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521), the lactone undergoes irreversible hydrolysis. wikipedia.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon, leading to the opening of the ring to form the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield (3S)-4-hydroxy-3-(1-ethoxyethoxy)butanoic acid.

Acidic Hydrolysis : In an acidic aqueous medium, the ring-opening is an equilibrium process. wikipedia.orgresearchgate.net The carbonyl oxygen is first protonated, activating the carbonyl group toward nucleophilic attack by water. This reversible reaction results in an equilibrium mixture of the lactone and the corresponding γ-hydroxy acid. researchgate.net The position of the equilibrium is influenced by factors such as pH and temperature. It is important to note that the acidic conditions required for lactone hydrolysis may also be sufficient to cleave the 1-ethoxyethoxy protecting group, a consideration that must be managed for selective transformations.

Once the lactone ring is opened, the resulting linear chain possesses two distinct functional groups—a terminal hydroxyl group and a carboxylic acid—which can be selectively functionalized in subsequent synthetic steps. For example, the carboxylic acid can be converted into esters, amides, or other acid derivatives, while the primary alcohol can undergo oxidation, etherification, or esterification, providing a pathway to a diverse range of chiral molecules.

Summary of Ring-Opening Reactions
Reaction TypeTypical ReagentsPrimary ProductKey Characteristics
Basic HydrolysisNaOH(aq), KOH(aq), LiOH(aq)(3S)-4-hydroxy-3-(1-ethoxyethoxy)butanoate saltIrreversible; proceeds via saponification. wikipedia.org
Acidic HydrolysisH₂O, H⁺ (e.g., HCl, H₂SO₄)Equilibrium mixture of lactone and (3S)-4-hydroxy-3-(1-ethoxyethoxy)butanoic acidReversible process; potential for simultaneous deprotection of the EE group. researchgate.net

Stereoselective Modifications and Derivatizations of the Butyrolactone Framework

Modifications to the butyrolactone framework of this compound, while preserving the lactone ring, allow for the synthesis of more complex chiral structures. The existing stereocenter at the C3 position serves as a powerful control element, directing the stereochemical outcome of reactions at other positions on the ring, particularly the C2 (alpha) position.

A common strategy for functionalizing the lactone is the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a chiral enolate. wikipedia.org This enolate can then react with various electrophiles. The facial selectivity of the electrophilic attack is influenced by the stereochemistry at C3, leading to the formation of one diastereomer in preference to the other. This diastereoselective approach is crucial for building molecules with multiple, well-defined stereocenters.

Key stereoselective modifications include:

Alkylation : The chiral enolate can be treated with alkyl halides to introduce substituents at the α-position. The stereochemical outcome is dictated by the direction of approach of the electrophile to the enolate, which is sterically hindered on one face by the substituent at C3.

Aldol (B89426) Reactions : Reaction of the enolate with aldehydes or ketones yields α-functionalized β-hydroxy lactones. The stereochemistry of the newly formed hydroxyl and alkyl groups can be controlled, leading to specific diastereomers.

Michael Additions : The enolate can participate as a nucleophile in conjugate addition reactions to α,β-unsaturated systems, creating new carbon-carbon bonds with high stereocontrol.

These methods enable the elaboration of the basic butyrolactone skeleton into a wide array of complex, optically active products. acs.orgnih.gov The choice of reaction conditions, including the base, solvent, and temperature, is critical for maximizing diastereoselectivity.

Examples of Stereoselective Derivatizations
ReactionReagentsProduct TypeStereochemical Control
α-Alkylation1. LDA, THF, -78 °C 2. R-X (Alkyl Halide)α-Alkyl-(3S)-3-(1-ethoxyethoxy)-gamma-butyrolactoneDiastereoselective addition of the alkyl group, guided by the C3 stereocenter.
Aldol Addition1. LDA, THF, -78 °C 2. RCHO (Aldehyde)α-(1-Hydroxyalkyl)-(3S)-3-(1-ethoxyethoxy)-gamma-butyrolactoneFormation of two new stereocenters with predictable relative stereochemistry.
Michael Addition1. LDA, THF, -78 °C 2. α,β-Unsaturated Ester/Ketoneα-(3-Oxoalkyl)-(3S)-3-(1-ethoxyethoxy)-gamma-butyrolactoneDiastereoselective formation of a new C-C bond at the α-position.

Applications of 3s 3 1 Ethoxyethoxy Gamma Butyrolactone As a Versatile Chiral Building Block

Role in the Synthesis of Complex Chiral Organic Molecules

The inherent chirality of (3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone makes it an excellent starting material for the synthesis of complex molecules possessing specific stereochemical configurations. The lactone ring can be readily opened by various nucleophiles to afford a range of functionalized chiral intermediates. The ethoxyethoxy protecting group, stable under a variety of reaction conditions yet easily removable, provides the necessary protection for the hydroxyl group during these transformations.

This chiral building block has been instrumental in the synthesis of various biologically active compounds. For instance, it is a key precursor in the synthesis of certain neurotransmitter analogs and other pharmacologically relevant molecules. The ability to manipulate the lactone and its side chain, while the stereocenter remains intact, allows for the systematic construction of complex chiral structures with high enantiomeric purity.

Utility in Natural Product Total Synthesis

The total synthesis of natural products often presents significant challenges due to their complex structures and specific stereochemistry. This compound has emerged as a valuable starting material in this field, providing a reliable source of chirality that can be carried through multi-step synthetic sequences.

One of the notable applications of this chiral building block is in the synthesis of L-carnitine, an essential compound involved in fatty acid metabolism. google.com The synthesis typically involves the activation of the C3 hydroxyl group (after deprotection), followed by ring-opening and subsequent functional group manipulations to introduce the quaternary ammonium (B1175870) group characteristic of L-carnitine.

Furthermore, derivatives of this lactone are employed in the synthesis of various other natural products and their analogs, including certain lignans (B1203133) and butenolides, which exhibit a wide range of biological activities. nih.govacs.org The versatility of the gamma-butyrolactone (B3396035) core allows for its elaboration into diverse and complex natural product skeletons.

Application in the Construction of Enantiomerically Enriched Synthetic Intermediates

Beyond its direct use in the synthesis of target molecules, this compound is a cornerstone in the preparation of a variety of enantiomerically enriched synthetic intermediates. These intermediates, in turn, can be utilized in the synthesis of a broader range of complex chiral molecules.

A significant application lies in its conversion to other valuable chiral synthons. For example, it can be transformed into chiral amino gamma-butyrolactones and amino gamma-butenolides through nucleophilic opening and closing processes. nih.gov These resulting intermediates are themselves versatile building blocks for the synthesis of modified amino acids and other nitrogen-containing chiral compounds.

Mechanistic and Theoretical Investigations of 3s 3 1 Ethoxyethoxy Gamma Butyrolactone Chemistry

Elucidation of Reaction Mechanisms in Stereoselective Synthesis of Chiral Lactones

The synthesis of chiral γ-butyrolactones, such as (3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone, relies on stereoselective reactions that control the formation of the chiral center at the C3 position. While specific mechanistic studies for the synthesis of this particular compound are not extensively detailed in the literature, the mechanisms can be inferred from established methods for the synthesis of analogous 3-hydroxy-γ-butyrolactones and their derivatives.

A primary route to this compound involves the protection of the hydroxyl group of a precursor, (S)-3-hydroxy-γ-butyrolactone. The formation of the ethoxyethoxy acetal (B89532) is typically achieved by reacting the hydroxyl group with ethyl vinyl ether under acidic catalysis. The mechanism proceeds through the protonation of the ethyl vinyl ether to form a resonance-stabilized carbocation. This electrophile is then attacked by the hydroxyl group of the lactone, followed by deprotonation to yield the final product. The stereochemistry at the C3 position is retained throughout this process.

The stereocenter in the precursor, (S)-3-hydroxy-γ-butyrolactone, is often established through various stereoselective methods:

Asymmetric Hydrogenation: Chiral rhodium complexes, such as those with ZhaoPhos ligands, have been effectively used for the asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides to produce chiral γ-butyrolactones with high enantioselectivity. The mechanism involves the coordination of the substrate to the chiral metal catalyst, followed by the stereoselective addition of hydrogen.

Biocatalytic Methods: Enzymes, particularly lipases, can be employed for the kinetic resolution of racemic mixtures of 3-hydroxy-γ-butyrolactone derivatives. For instance, lipase (B570770) from Candida rugosa can selectively hydrolyze the acetylated form of one enantiomer, allowing for the separation of the desired (S)-enantiomer. nih.gov The mechanism involves the formation of an enzyme-substrate complex where the active site of the lipase preferentially accommodates one enantiomer for hydrolysis.

Starting from Chiral Pool: A common strategy involves the use of readily available chiral starting materials, such as L-malic acid. nih.govgoogle.com The synthesis from L-malic acid typically involves selective reduction and lactonization steps, where the stereochemistry is transferred from the starting material to the final product.

The choice of synthetic route and the specific reaction conditions are critical in determining the stereochemical outcome. Factors such as the nature of the catalyst, solvent, temperature, and protecting groups all play a role in the mechanistic pathway and the resulting stereoselectivity.

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the structure, energetics, and reactivity of molecules like this compound at a molecular level. These studies offer insights that complement experimental findings and aid in the rational design of synthetic strategies.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and geometry of molecules. For this compound, DFT calculations can be employed to determine the preferred conformations of the molecule. The five-membered lactone ring can adopt various envelope and twist conformations. The bulky 1-ethoxyethoxy substituent at the C3 position will significantly influence the conformational landscape, favoring conformations that minimize steric interactions.

DFT studies are also instrumental in predicting the stereoselectivity of reactions. By calculating the energies of the transition states leading to different stereoisomers, the most likely reaction pathway can be identified. For instance, in the asymmetric hydrogenation of a precursor butenolide, DFT calculations can model the interaction of the substrate with the chiral catalyst and determine which face of the double bond is more accessible for hydrogen addition, thus predicting the enantiomeric excess of the product. DFT calculations have been used to investigate the mechanism and stereoselectivity of various reactions for synthesizing γ-butyrolactones. acs.orgrsc.org

Computational MethodApplication in γ-Butyrolactone ChemistryKey Findings
Density Functional Theory (DFT) Conformational analysis, stereoselectivity prediction, reaction mechanism elucidation.Identifies low-energy conformations and transition states, explains the origin of stereoselectivity in catalytic reactions.
Molecular Dynamics (MD) Simulations Study of solvent effects, molecular interactions, and dynamics.Reveals the influence of solvent on conformation and reactivity, provides insights into solute-solvent hydrogen bonding.
Transition State Modeling Elucidation of reaction pathways and determination of rate-determining steps.Characterizes the geometry and energy of transition states, explains how catalysts lower activation barriers.

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the influence of the solvent and intermolecular interactions on the behavior of this compound. MD simulations can be performed with the molecule in various solvents to understand how the solvent environment affects its conformation and reactivity.

For example, in a polar protic solvent like water or ethanol, the solvent molecules can form hydrogen bonds with the oxygen atoms of the lactone and the ethoxyethoxy group. These interactions can stabilize certain conformations and influence the reaction rates. In contrast, in a nonpolar solvent, intramolecular interactions will play a more dominant role in determining the molecular conformation. All-atom MD simulations have been used to study the behavior of γ-butyrolactone in aqueous environments, revealing details about its absorption and dynamics. utwente.nl These simulations can provide valuable information for optimizing reaction conditions, such as the choice of solvent, to improve yield and stereoselectivity.

Transition state modeling is a crucial aspect of computational chemistry for understanding reaction mechanisms. By locating and characterizing the transition state structures for a given reaction, the activation energy barrier can be calculated, providing a quantitative measure of the reaction rate.

For the synthesis of chiral γ-butyrolactones, transition state modeling can be used to elucidate the mechanism of stereoselective reactions. For example, in a metal-catalyzed asymmetric reaction, computational modeling can identify the key interactions between the substrate, the chiral ligand, and the metal center in the transition state that are responsible for the observed stereoselectivity. These models can explain why a particular enantiomer is formed preferentially and can guide the design of new catalysts with improved performance. DFT calculations have been employed to model the transition states in various lactone-forming reactions, providing insights into the reaction pathways. researchgate.net

Structure-Reactivity Relationships within Chiral Gamma-Butyrolactone (B3396035) Systems

The reactivity of the γ-butyrolactone ring is significantly influenced by the nature and stereochemistry of its substituents. Understanding these structure-reactivity relationships is essential for predicting the chemical behavior of this compound and for designing synthetic transformations.

The stereochemistry at the C3 position also plays a critical role in directing the approach of reagents. In reactions involving the lactone ring, the substituent at C3 can exert stereocontrol, leading to diastereoselective transformations at other positions of the ring. For example, in the enolate formation at the C2 position, the C3 substituent can direct the approach of the base and subsequent electrophiles to the opposite face of the ring, leading to the formation of a specific diastereomer.

Furthermore, the nature of the substituent at C3 can influence the stability of the lactone ring itself. Electron-withdrawing groups can increase the susceptibility of the lactone to hydrolysis, while bulky groups may provide some steric protection against it. Structure-activity relationship studies on various γ-butyrolactone derivatives have shown that the type and position of substituents significantly impact their biological and chemical properties.

Advanced Analytical Methodologies for Stereochemical Elucidation and Purity Assessment

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Determination

The fundamental principle involves the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. This leads to the formation of transient diastereomeric complexes with different energies, resulting in different retention times and, thus, separation.

Detailed Research Findings: For γ-butyrolactone systems, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have proven highly effective. nih.gov A study on 3-aryl-substituted-γ-butyrolactones successfully employed a Chiralpak AD-H column, which has an amylose-based CSP, to isolate the enantiomers. nih.gov For all tested compounds in that study, the (S)-enantiomer was the first to elute, an order that was confirmed through extensive spectroscopic analysis and molecular docking calculations. nih.gov

Chiral GC is also a powerful tool, particularly for more volatile derivatives or after appropriate derivatization. It is frequently used to confirm the stereochemical integrity of related chiral building blocks like (S)-3-Hydroxy-gamma-butyrolactone. The choice between HPLC and GC depends on the analyte's volatility, thermal stability, and the availability of suitable chiral columns. Supercritical Fluid Chromatography (SFC) is another emerging technique that offers fast and efficient chiral separations, as demonstrated for compounds like gamma-(4-Fluorophenyl)-gamma-butyrolactone.

Below is a table summarizing typical chiral chromatography conditions for γ-butyrolactone analogues.

ParameterHPLC Method for 3-Aryl-γ-butyrolactones nih.govSFC Method for γ-(4-Fluorophenyl)-γ-butyrolactone
Stationary Phase Chiralpak AD-HCHIRALPAK® AY-H
Particle Size 5 µm5 µm
Mobile Phase Varies (e.g., n-hexane/2-propanol mixtures)CO2 / 2-propanol (85 / 15)
Detection UVUV (210 nm)
Outcome Successful separation of (S) and (R) enantiomersBaseline resolution (Rs = 5.53)

Spectroscopic Techniques for Absolute Configuration Assignment, including Circular Dichroism and Advanced NMR

While chromatography can separate enantiomers, spectroscopic methods are required to assign the absolute configuration (i.e., distinguishing the S- from the R-enantiomer). Circular dichroism and advanced NMR techniques are primary tools for this purpose.

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org This technique is exquisitely sensitive to the molecule's three-dimensional structure. An electronic circular dichroism (ECD) spectrum provides information based on electronic transitions (typically in the UV range), while vibrational circular dichroism (VCD) provides stereochemical information from vibrational transitions in the infrared range. nih.gov

For γ-butyrolactones, the lactone chromophore provides a characteristic signal. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations (like density functional theory, DFT), the absolute configuration can be confidently assigned. nih.gov This combined experimental-theoretical approach was used to determine that the first-eluted enantiomer of several 3-aryl-substituted-γ-butyrolactones was indeed the (S)-isomer. nih.gov

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. For stereochemical elucidation, advanced techniques are employed. The Nuclear Overhauser Effect (NOE) is a key phenomenon that reveals the spatial proximity between atoms. diva-portal.org One- and two-dimensional NOE experiments (NOESY, ROESY) can be used to determine the relative configuration of stereocenters by observing correlations between protons that are close in space. nih.govresearchgate.net For example, DPFGSE-NOE (Double Pulsed Field Gradient Spin Echo NOE) experiments have been successfully used to determine the stereochemistry of various complex γ-butyrolactones. nih.govresearchgate.net

Furthermore, the comparison of experimental NMR chemical shifts (¹H and ¹³C) with values calculated for different possible stereoisomers provides a robust method for stereochemical assignment. iaea.orgmestrelab.com This computational approach, often using DFT/GIAO methods, has been applied to assign the relative configurations of all four diastereoisomers of a maculalactone derivative, a trisubstituted γ-butyrolactone. iaea.org

TechniquePrincipleApplication to (3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone
Circular Dichroism (CD) Differential absorption of circularly polarized light by a chiral molecule. wikipedia.orgAssignment of absolute configuration (S vs. R) by comparing experimental spectra with DFT-calculated spectra. nih.gov
Advanced NMR (NOE) Measures through-space interactions between nuclei to determine spatial proximity. diva-portal.orgElucidation of relative stereochemistry by identifying protons that are close to each other in the 3D structure. nih.govresearchgate.net
Computational NMR Compares experimental chemical shifts to those calculated for possible stereoisomers. iaea.orgAssigns relative and absolute configuration with a high level of confidence. iaea.orgmestrelab.com

High-Resolution Mass Spectrometry for Structural Confirmation in Complex Synthesis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the identity and elemental composition of a synthesized compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a unique elemental formula, distinguishing it from other molecules with the same nominal mass.

In the context of synthesizing this compound, HRMS would be used to:

Confirm the Molecular Formula: Verify that the synthesized product has the correct elemental composition (C₈H₁₄O₄).

Assess Purity: Detect the presence of impurities or side products by identifying ions with different elemental formulas.

Aid Structural Elucidation: When coupled with fragmentation techniques (MS/MS), HRMS can help confirm the structure. The fragmentation pattern of a molecule is often unique and provides a fingerprint of its structure. A detailed study of related γ-aryl-α,γ-diethoxy-α,β-butenolides using high-resolution mass spectrometry and mass-analyzed ion kinetic energy spectrometry (MIKES) allowed for the detailed characterization of fragmentation mechanisms under electron impact conditions. nih.gov This level of analysis provides strong evidence for the proposed structure.

HRMS is particularly valuable in complex reaction mixtures, where it can selectively identify the target compound among starting materials, byproducts, and reagents, guiding the purification process. montclair.edunih.gov

Future Research Directions and Perspectives in 3s 3 1 Ethoxyethoxy Gamma Butyrolactone Chemistry

Development of Novel and More Efficient Enantioselective Synthetic Strategies

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries necessitates the continuous development of highly efficient and selective synthetic methods. nih.gov Future research in the synthesis of (3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone and its precursor, HGB, is expected to focus on several key areas:

Advanced Catalytic Systems: The exploration of novel chiral catalysts, including transition metal complexes and organocatalysts, will be crucial for improving the enantioselectivity and turnover numbers in asymmetric hydrogenations and oxidations. rsc.org For instance, iridium complexes bearing ferrocene-based chiral ligands have shown promise in the asymmetric hydrogenation of ketoesters to furnish chiral lactones with excellent yields and enantioselectivities. rsc.org

Biocatalysis and Chemoenzymatic Methods: The use of enzymes and whole-cell systems offers a highly selective and environmentally benign route to chiral compounds. nih.gov Future efforts will likely concentrate on the discovery and engineering of novel enzymes with enhanced stability and substrate specificity for the kinetic resolution of racemic lactones or the asymmetric reduction of prochiral precursors. rsc.orgrug.nl Lipase-catalyzed hydrolysis and microbial resolution are promising techniques that can be further optimized.

Asymmetric Induction Techniques: The development of new chiral auxiliaries and reagents that can be easily introduced and removed will continue to be an active area of research. These strategies aim to provide greater control over the stereochemical outcome of the reaction.

Synthetic StrategyKey FeaturesPotential Future Developments
Asymmetric Hydrogenation Utilizes chiral metal catalysts to introduce stereocenters with high enantioselectivity. rsc.orgDesign of more robust and recyclable catalysts; exploration of non-precious metal catalysts.
Biocatalysis Employs enzymes or microorganisms for highly specific transformations under mild conditions. nih.govrsc.orgEnzyme engineering for enhanced activity and stability; development of multi-enzyme cascade reactions.
Chemoenzymatic Synthesis Combines chemical and enzymatic steps to leverage the advantages of both approaches. nih.govIntegration of photocatalysis with biocatalysis for novel synthetic routes. rug.nl

Exploration of Sustainable and Green Chemistry Approaches for its Production

The principles of green chemistry are increasingly influencing the design of synthetic processes. For the production of this compound, future research is anticipated to prioritize sustainability through various avenues:

Renewable Feedstocks: A significant shift towards the use of biomass-derived starting materials is expected. nih.gov Carbohydrates, such as malic acid, and furfural (B47365), which can be obtained from lignocellulosic biomass, represent promising and renewable sources for the synthesis of gamma-butyrolactone (B3396035) derivatives. rsc.orgnih.govrsc.org

Atom Economy and Waste Reduction: The development of catalytic reactions that proceed with high atom economy, minimizing the formation of byproducts, will be a key focus. This includes the use of catalytic amounts of reagents instead of stoichiometric ones and the design of processes that generate minimal waste.

Benign Solvents and Reaction Conditions: Research into the use of greener solvents, such as water or supercritical fluids, or even solvent-free reaction conditions, will contribute to reducing the environmental impact of the synthesis. rsc.org Additionally, processes that operate at ambient temperature and pressure are highly desirable.

Green Chemistry ApproachDescriptionExample/Future Prospect
Renewable Starting Materials Utilizing biomass instead of petrochemicals to reduce carbon footprint. nih.govSynthesis from carbohydrates like malic acid or from furfural derived from agricultural waste. rsc.orgnih.gov
Biocatalysis Using enzymes to perform reactions under mild and aqueous conditions. nih.govresearchgate.netWhole-cell biocatalysts with recombinant enzymes for integrated processes. nih.gov
Catalytic Hydrogenation Employing heterogeneous catalysts that can be easily recovered and reused. nih.govDevelopment of palladium catalysts supported on bio-derived activated carbon. nih.govrsc.org

Expansion of Synthetic Applications in Emerging Areas of Chemical Science

As a versatile chiral building block, (S)-3-hydroxy-gamma-butyrolactone, and by extension its protected form, is a crucial intermediate in the synthesis of a wide range of biologically active molecules. google.com Future applications are expected to expand into new and emerging fields:

Complex Natural Product Synthesis: The chiral scaffold of this lactone makes it an ideal starting point for the total synthesis of complex natural products with multiple stereocenters.

Medicinal Chemistry: Its role in the synthesis of pharmaceuticals, including HIV inhibitors and statins, is well-established. nih.govresearchgate.net Future research will likely explore its use in the development of novel therapeutics for a broader range of diseases. It is a key intermediate for neuroregulators and potential tranquilizers. google.com

Materials Science: Chiral lactones are finding applications in the synthesis of advanced materials, such as biodegradable polymers and chiral liquid crystals. The unique stereochemistry of this compound can be exploited to create materials with novel properties.

Advanced Computational Design and Prediction of Reactivity and Selectivity in Chiral Lactone Synthesis

Computational chemistry has become an indispensable tool in modern organic synthesis. For the synthesis of chiral lactones like this compound, computational methods will play an increasingly important role in:

Catalyst Design: Density Functional Theory (DFT) and other computational methods can be used to model the transition states of catalytic reactions, providing insights into the origins of enantioselectivity. This knowledge can guide the rational design of more efficient and selective catalysts.

Reaction Mechanism Elucidation: Computational studies can help to elucidate complex reaction mechanisms, allowing for a deeper understanding of the factors that control reactivity and selectivity.

Predictive Modeling: The development of predictive models based on machine learning and artificial intelligence can accelerate the discovery of optimal reaction conditions and catalysts for the synthesis of chiral lactones. Real-time prediction of spectroscopic data, such as NMR chemical shifts, can aid in the characterization of reaction intermediates and products. patonlab.com

Q & A

Q. What are the optimal synthetic routes for (3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or esterification of gamma-butyrolactone derivatives. A common approach involves introducing the ethoxyethoxy group using ethylene oxide or ethoxyethanol under controlled conditions (e.g., acidic or basic catalysis). For example, reacting gamma-butyrolactone with 1-ethoxyethanol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) at 60–80°C may yield the target compound. Precise temperature control and anhydrous conditions are critical to minimize side reactions like ring-opening .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry at the C3 position and verify the ethoxyethoxy substituent. 2D techniques (e.g., COSY, HSQC) resolve overlapping signals in complex spectra.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • Polarimetry : To determine enantiomeric purity, given the (3S) configuration.
  • Chromatography : Chiral HPLC to assess optical purity and separate diastereomers .

Q. How does the solubility profile of this compound compare to unmodified gamma-butyrolactone (GBL)?

GBL is moderately polar, with solubility in water (~1 g/mL) and organic solvents like ethanol and acetone. The ethoxyethoxy group in the target compound increases hydrophobicity, reducing aqueous solubility but enhancing miscibility with non-polar solvents (e.g., ethyl acetate, dichloromethane). Experimental determination via saturation point assays in solvents at 25°C is recommended to map precise solubility .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

Enantioselectivity can be achieved using:

  • Chiral Catalysts : Asymmetric catalysis with chiral oxazaborolidines or organocatalysts to direct stereochemistry during lactone formation.
  • Enzymatic Resolution : Lipases or esterases (e.g., Candida antarctica Lipase B) to hydrolyze undesired enantiomers selectively.
  • Chiral Auxiliaries : Temporary stereochemical control via auxiliaries like Evans’ oxazolidinones, followed by removal post-synthesis .

Q. How does the stability of this compound vary under acidic, basic, or thermal conditions?

The lactone ring is susceptible to hydrolysis under strong acidic/basic conditions, leading to ring-opening and formation of hydroxy acids. Thermal stability tests (TGA/DSC) show decomposition above 200°C. Storage recommendations:

  • Short-term : Dry, inert atmosphere at 4°C.
  • Long-term : Sealed containers with desiccants at −20°C. Stability studies should monitor degradation via HPLC and FTIR to detect carbonyl or ester bond changes .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, reactivity)?

Discrepancies may arise from impurities, polymorphic forms, or measurement protocols. Mitigation strategies include:

  • Reproducing Experiments : Under standardized conditions (e.g., ASTM methods for melting point determination).
  • Advanced Characterization : X-ray crystallography to confirm crystal structure and purity.
  • Meta-Analysis : Cross-referencing data from peer-reviewed studies while accounting for instrumental limitations (e.g., NMR sensitivity) .

Q. What role does this compound play in synthesizing bioactive molecules?

The compound serves as a chiral building block for pharmaceuticals, particularly β-lactam antibiotics and kinase inhibitors. Its ethoxyethoxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates. Case studies include its use in synthesizing azetidinone derivatives via [2+2] cycloaddition reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.